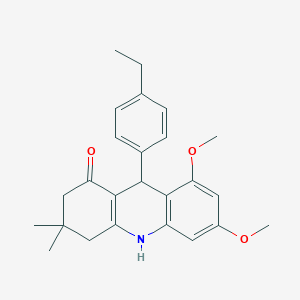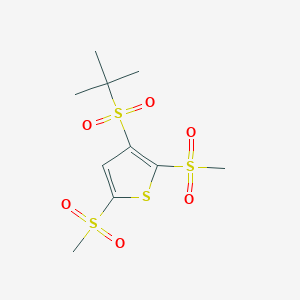![molecular formula C17H15N7S2 B4657278 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N-2-naphthyl-1,3,5-triazine-2,4-diamine](/img/structure/B4657278.png)
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N-2-naphthyl-1,3,5-triazine-2,4-diamine
Descripción general
Descripción
Synthesis Analysis
The synthesis of heterocyclic compounds similar to the one involves cyclization reactions, utilizing precursors like amino-mercapto-triazole with specific reagents (e.g., p-methyl benzoic acid) in the presence of phosphorus oxychloride. This method has been exemplified in the preparation of compounds where the phenyl group and the heteronucleus are almost coplanar, indicating the complexity and precision required in synthesizing such molecules (Zhang et al., 1996).
Molecular Structure Analysis
The molecular structure is determined through various analytical techniques, including IR, 1H NMR spectroscopy, and X-ray diffraction, revealing coplanar arrangements and specific dihedral angles that are critical for the compound's functionality (Zhang et al., 1996).
Chemical Reactions and Properties
Chemical reactions involving thiadiazole derivatives often lead to the formation of complex heterocyclic systems. These reactions include cyclization with chloroaecetylchloride and coupling with various naphthalene acid couplers, demonstrating the compound's versatility in forming diverse molecular architectures (Malik et al., 2018).
Physical Properties Analysis
Understanding the physical properties, such as solubility, melting point, and stability, is crucial for the practical application of these compounds. However, specific details on the physical properties of "6-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-N-2-naphthyl-1,3,5-triazine-2,4-diamine" require further research, as current literature primarily focuses on synthesis and structural analysis.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential as a precursor for further chemical modifications, and its behavior under different chemical conditions, are key areas of interest. The compound's ability to undergo reactions with isothioureas and acetamide, leading to the formation of novel heterocycles, underscores its significance in chemical synthesis and the development of new materials (Morel et al., 2003).
Mecanismo De Acción
Target of Action
Similar compounds with a 1,3,4-thiadiazole moiety have been reported to exhibit cytotoxic activity , suggesting potential targets could be cellular structures or enzymes involved in cell growth and proliferation.
Mode of Action
Compounds with similar structures have been reported to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Based on the reported cytotoxic activity of similar compounds , it can be inferred that this compound may affect pathways related to cell growth and proliferation.
Result of Action
Similar compounds have been reported to exhibit cytotoxic activity , suggesting that this compound may induce cell death or inhibit cell growth.
Análisis Bioquímico
Biochemical Properties
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia . This inhibition is crucial in controlling the pathogenicity of certain bacteria. The compound’s interaction with urease involves binding to the enzyme’s active site, thereby preventing its catalytic activity.
Cellular Effects
The effects of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the ERK1/2 signaling pathway, which is involved in cell proliferation and survival . This modulation can lead to altered gene expression and metabolic changes, impacting cell growth and differentiation.
Molecular Mechanism
At the molecular level, 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, such as urease, inhibiting their activity . Additionally, it can interact with DNA and RNA, leading to changes in gene expression. These interactions can result in the activation or inhibition of various cellular pathways, contributing to its biological effects.
Temporal Effects in Laboratory Settings
The temporal effects of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors in its efficacy. Studies have shown that it remains stable under specific conditions, but can degrade over time, leading to reduced activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential for chronic use.
Dosage Effects in Animal Models
In animal models, the effects of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine vary with different dosages. At lower doses, the compound exhibits beneficial effects, such as antimicrobial activity . At higher doses, toxic or adverse effects can occur, including cytotoxicity and organ damage . These threshold effects are crucial for determining safe and effective dosage levels in therapeutic applications.
Metabolic Pathways
6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, its inhibition of urease affects the urea cycle, leading to changes in nitrogen metabolism . These interactions can have downstream effects on other metabolic processes, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-N-(naphthalen-2-yl)-1,3,5-triazine-2,4-diamine is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its biological effects . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect metabolic pathways.
Propiedades
IUPAC Name |
6-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N7S2/c1-10-23-24-17(26-10)25-9-14-20-15(18)22-16(21-14)19-13-7-6-11-4-2-3-5-12(11)8-13/h2-8H,9H2,1H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJPZSSPTJXKYNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=NC(=NC(=N2)NC3=CC4=CC=CC=C4C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-tert-butylphenyl)-5-(4-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B4657201.png)
![2-{[2-(2-methoxy-4-methylphenoxy)ethyl]thio}pyrimidine](/img/structure/B4657213.png)
![4-[(5-chloro-2-thienyl)methyl]-N-(2,4-difluorophenyl)-1-piperazinecarboxamide](/img/structure/B4657222.png)
![N-(4-methylphenyl)-3-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4657228.png)
![2,4-difluoro-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4657229.png)

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-N-(4-methoxyphenyl)prolinamide](/img/structure/B4657252.png)

![N-[(4-chloro-1-ethyl-1H-pyrazol-3-yl)methyl]-5-(2,4-dichlorophenyl)-N-methyl-3-isoxazolecarboxamide](/img/structure/B4657262.png)
![ethyl 4-[({[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetyl)amino]-1-piperidinecarboxylate](/img/structure/B4657269.png)

![2-{[4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4657276.png)
![methyl 2-({[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]acetyl}amino)-4-(4-fluorophenyl)-3-thiophenecarboxylate](/img/structure/B4657286.png)
![5-{4-[(4-chlorophenyl)thio]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4657292.png)